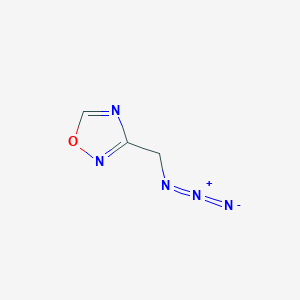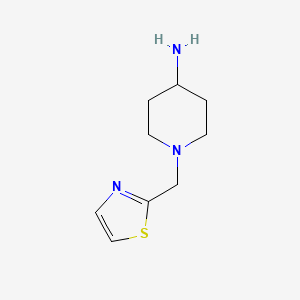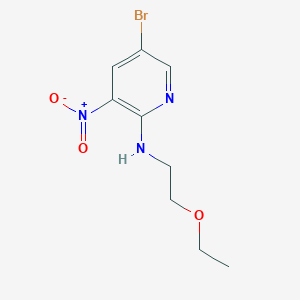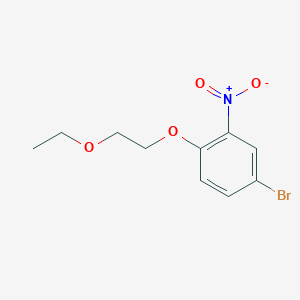
3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline
Overview
Description
3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline is a compound that is used in the preparation of N-(pyrimidinylaminophenyl) sulfonamides as ZAP-70 inhibitors . It belongs to the 1,2,4-triazole family of compounds, which are significant heterocycles that exhibit broad biological activities .
Molecular Structure Analysis
The molecular structure of 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline is characterized by the presence of a 1,2,4-triazole ring. This ring, comprising three nitrogen atoms and two carbon atoms, is divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications
Docking and QSAR Studies in Kinase Inhibitors
The compound has been used in docking and quantitative structure–activity relationship (QSAR) studies, particularly with derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA). These studies help in understanding the molecular features that contribute to high inhibitory activity in c-Met kinase inhibitors, a crucial area in cancer research (Caballero et al., 2011).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives of 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline. For instance, various synthesized derivatives have shown significant anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
Photophysical Properties and Fluorescence
A study on novel fluorescent triazole derivatives, including those derived from 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline, highlighted their utility in photophysical properties study. These compounds exhibit absorption in the ultraviolet region and emission in the blue region, which is crucial for various applications in material science (Padalkar et al., 2015).
Synthesis of Linezolid-like Molecules
3-Fluoro-2-(1H-1,2,4-triazol-3-yl)aniline and its derivatives have been used in synthesizing linezolid-like molecules. These synthesized compounds exhibited good antitubercular activities, indicating their potential in developing new therapeutic agents (Başoğlu et al., 2012).
Synthesis of Antitumor Agents
The compound has been involved in the synthesis of intermediates for antitumor agents, such as nilotinib. This highlights its role in the development of pharmaceutical compounds aimed at treating cancer (Shijing, 2013).
Crystallographic Studies
In the field of crystallography, derivatives of 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline have been synthesized and characterized, which contributes to the understanding of molecular structures and intermolecular interactions (Shukla et al., 2014).
Photoluminescent Copper(I) Complexes
This compound has been utilized in the synthesis of photoluminescent copper(I) complexes. These complexes show potential in various applications due to their long-lived photoluminescence (Manbeck et al., 2011).
properties
IUPAC Name |
3-fluoro-2-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-2-1-3-6(10)7(5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOUDTBRUMDMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)
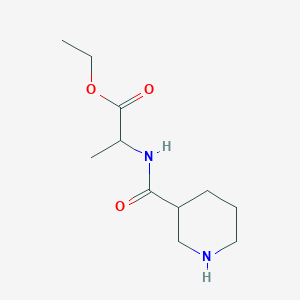
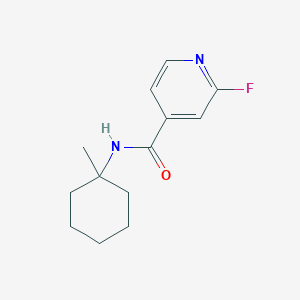
![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)

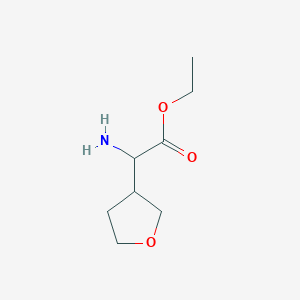
![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)
![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)
